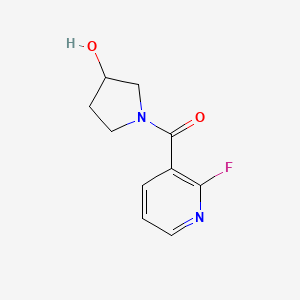

1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKDWPIEGCUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive overview of the synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol, a key building block in modern medicinal chemistry. The molecule incorporates two privileged structural motifs: a fluorinated pyridine ring and a chiral pyrrolidinol scaffold. This combination is of significant interest for the development of novel therapeutics. We will delve into the prevalent synthetic strategy centered on amide bond formation, justify the selection of reagents based on mechanistic principles, and provide a detailed, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers engaged in pharmaceutical R&D and process chemistry.

The Strategic Importance of Fluoropyridine and Pyrrolidine Scaffolds in Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of drug development. Within this landscape, specific structural motifs consistently emerge as "privileged scaffolds" due to their favorable interactions with biological targets and their desirable physicochemical properties. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one such scaffold, found in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective binding to protein targets.[1]

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to fine-tune molecular properties.[3] The unique characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[4] The 2-fluoropyridine moiety, in particular, is a valuable component, leveraging these benefits within a heterocyclic framework common in pharmaceuticals.

The target molecule, 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol, strategically combines these two pharmacologically significant fragments, making it a highly valuable intermediate for constructing more complex drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Synthetic Strategy: The Art of Amide Bond Formation

The synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is fundamentally an exercise in forming a robust amide bond. Retrosynthetic analysis clearly disconnects the target molecule at the amide linkage, identifying the two primary building blocks: 2-fluoronicotinic acid and pyrrolidin-3-ol .

The Challenge of Direct Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires the removal of a water molecule. This process typically necessitates high temperatures (>200 °C), conditions that are incompatible with the thermal sensitivity of many functionalized organic molecules. Therefore, a more nuanced approach involving the "activation" of the carboxylic acid is required for efficient synthesis under mild conditions.

Activating Agents: The Key to Efficient Coupling

The most common and effective strategy for amide bond formation involves the use of coupling reagents.[5][6] These reagents transform the carboxylic acid's hydroxyl group into a highly reactive leaving group, creating an activated intermediate that is readily attacked by the amine nucleophile.

Several classes of coupling reagents are available, each with distinct mechanisms and advantages:

-

Carbodiimides (e.g., DCC, DIC, EDC): These were among the first coupling reagents developed and function by forming a reactive O-acylisourea intermediate.[7] To suppress potential side reactions and racemization of chiral centers, they are often used with additives like 1-hydroxybenzotriazole (HOBt).

-

Phosphonium Salts (e.g., PyBOP): These reagents are known for their high efficiency and are particularly effective in challenging coupling reactions.[7]

-

Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered the state-of-the-art for many applications.[8] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which leads to rapid and clean conversion to the desired amide with minimal risk of epimerization.[7]

For the synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol, a uronium salt-based coupling agent such as HATU is an excellent choice due to its high reactivity, superior performance in preventing racemization (if a chiral pyrrolidinol is used), and the ease of removing byproducts during workup.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol via a HATU-mediated amide coupling reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2-Fluoronicotinic acid | 141.10 | ≥98% |

| (S)-Pyrrolidin-3-ol | 87.12 | ≥98% |

| HATU | 380.23 | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |

| Brine (Saturated aq. NaCl) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - |

| Silica Gel | - | 230-400 mesh |

Step-by-Step Synthesis

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoronicotinic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add (S)-Pyrrolidin-3-ol (1.05 eq), HATU (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The addition of DIPEA should be done slowly at 0 °C if any exotherm is anticipated.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and brine (once). This removes unreacted acid, residual DMF, and other water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol as a solid or viscous oil. Confirm identity and purity using NMR and LC-MS analysis.

Mechanistic Insights and Process Logic

Understanding the function of each component and the underlying reaction mechanism is critical for troubleshooting and optimization.

Overall Synthetic Workflow

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Data Summary

The following table provides an example of typical reaction parameters for this synthesis. Yields are highly dependent on the scale and purification efficiency.

| Component | Molar Mass | Equivalents | Moles (mmol) | Mass/Volume |

| 2-Fluoronicotinic acid | 141.10 | 1.0 | 5.0 | 705.5 mg |

| (S)-Pyrrolidin-3-ol | 87.12 | 1.05 | 5.25 | 457.4 mg |

| HATU | 380.23 | 1.1 | 5.5 | 2.09 g |

| DIPEA | 129.24 | 2.5 | 12.5 | 2.18 mL |

| DMF | - | - | - | 25 mL |

| Product Yield | 210.21 | ~75-90% |

Conclusion

The synthesis of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is reliably achieved through a standard amide coupling protocol. The use of modern uronium salt-based coupling reagents like HATU ensures a high-yielding, clean, and efficient reaction under mild conditions, making this valuable building block readily accessible for drug discovery and development programs. The principles and the protocol detailed in this guide provide a robust foundation for the successful synthesis and future application of this and related compounds.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Portfolio. [Link]

-

ResearchGate. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

-

National Institutes of Health. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

-

National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago. [Link]

-

CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

-

Royal Society of Chemistry. (n.d.). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

-

Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

-

ResearchGate. (2026). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. cmjpublishers.com [cmjpublishers.com]

- 5. hepatochem.com [hepatochem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to its unique structural features, combining a reactive 2-fluoropyridine moiety with a chiral 3-hydroxypyrrolidine scaffold, this molecule presents significant potential as a versatile building block in the synthesis of novel therapeutic agents. The fluorinated pyridine ring offers opportunities for subsequent chemical modification, while the pyrrolidinol core provides a three-dimensional structure that can be crucial for biological activity.[1]

Core Chemical Properties

While extensive experimental data for 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is not widely published, its core chemical properties can be reliably predicted based on its constituent fragments: 2-fluoropyridine and (R/S)-3-pyrrolidinol.

| Property | Predicted Value |

| Molecular Formula | C10H11FN2O2 |

| Molecular Weight | 210.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[2] |

| Stability | Stable under normal laboratory conditions. The 2-fluoropyridine moiety is known to be susceptible to nucleophilic aromatic substitution, particularly under basic conditions or at elevated temperatures.[3] |

Synthesis and Reaction Mechanisms

The most direct and common method for the synthesis of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is through an amide bond formation between an activated derivative of 2-fluoropyridine-3-carboxylic acid and 3-pyrrolidinol.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol.

Detailed Synthetic Protocol

Materials:

-

2-Fluoropyridine-3-carboxylic acid

-

(R)- or (S)-3-Pyrrolidinol[2]

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of 2-Fluoropyridine-3-carboxylic acid:

-

Method A (Acid Chloride Formation): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoropyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoropyridine-3-carbonyl chloride.

-

Method B (Peptide Coupling): In a round-bottom flask, dissolve 2-fluoropyridine-3-carboxylic acid (1.0 eq), 3-pyrrolidinol (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

-

Amide Coupling:

-

For Method A: Dissolve the crude 2-fluoropyridine-3-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve 3-pyrrolidinol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the pyrrolidinol solution at 0 °C. Allow the reaction to stir at room temperature for 2-6 hours.

-

For Method B: The reaction is complete after the stirring period.

-

-

Workup and Purification:

-

Quench the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol.

-

Predicted Spectral Data

The following spectral characteristics are predicted for 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol based on known data for similar compounds.[4][5]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic protons on the pyridine ring (multiplets in the range of 7.0-8.5 ppm). Protons on the pyrrolidine ring (multiplets in the range of 3.0-4.5 ppm). A broad singlet corresponding to the hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon signal around 165-170 ppm. Aromatic carbons of the pyridine ring (signals between 110-160 ppm, with C-F coupling). Pyrrolidine ring carbons (signals between 40-70 ppm). |

| ¹⁹F NMR | A singlet or doublet in the typical range for a fluoropyridine.[4] |

| IR Spectroscopy | A broad O-H stretch around 3300-3500 cm⁻¹. A strong C=O (amide) stretch around 1630-1660 cm⁻¹. C-F stretch around 1200-1250 cm⁻¹.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C10H11FN2O2. |

Reactivity and Potential Applications

The chemical reactivity of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is dictated by its key functional groups: the 2-fluoropyridine ring and the secondary alcohol on the pyrrolidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the molecule. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted heterocycle.[3]

Caption: General scheme for SNAr on the 2-fluoropyridine ring.

Functionalization of the Hydroxyl Group

The secondary alcohol of the pyrrolidin-3-ol moiety can undergo various transformations, including:

-

Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-one.

These transformations allow for the exploration of the structure-activity relationship (SAR) around the pyrrolidine core, which is a common strategy in drug discovery.[1]

Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent core structure in many biologically active compounds and FDA-approved drugs.[7] The combination of the pyrrolidine ring with a fluoropyridine moiety makes 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol a valuable intermediate for the synthesis of inhibitors for various biological targets. For instance, fluorinated pyridines are key components in pharmaceuticals targeting a range of diseases.[8] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[9] This compound could serve as a starting point for the development of kinase inhibitors, GPCR modulators, or other therapeutic agents.

References

- Chem-Impex. 2-Chloro-5-fluoropyridine-3-carboxylic acid.

- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Safrole.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.

- ChemBK. (R)-(+)-3-PYRROLIDINOL.

- Journal of the American Chemical Society.

- PMC - NIH. Pyrrolidine synthesis via ring contraction of pyridines.

- MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging.

- PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- PubChem. 2-Fluoropyridine.

- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu.

- lookchem. Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID.

- ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.

- PMC. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole.

- Chem-Impex. 2-Fluoropyridine.

- Sigma-Aldrich. (R)-(−)-3-Fluoropyridine hydrochloride.

- Fisher Scientific.

- EPA. 3-(2-Methylpyridine-3-carbonyl)pyrrolidin-2-one Properties.

- CMJ Publishers.

- Organic & Biomolecular Chemistry (RSC Publishing).

- Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.

- Sigma-Aldrich. 2-Pyrrolidin-3-yl-pyridine.

- MDPI.

- Chemical Communications (RSC Publishing). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Biological activity of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities, synthetic strategies, and structure-activity relationships of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives. While direct experimental data for this specific scaffold is not extensively available in public literature, this document synthesizes information from closely related compound classes to provide a robust predictive framework for researchers and drug development professionals.

Part 1: Introduction to a Promising Scaffold

The fusion of a 2-fluoropyridine moiety with a pyrrolidin-3-ol core presents a compelling starting point for the design of novel therapeutic agents. This unique combination leverages the distinct and advantageous properties of each component to create a scaffold with significant potential across various therapeutic areas.

The 2-fluoropyridine ring is a well-established pharmacophore in modern medicinal chemistry.[1][2] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] The pyridine nitrogen frequently acts as a hydrogen bond acceptor, anchoring small molecules to the hinge region of protein kinases, a critical interaction for inhibitory activity.[5]

The pyrrolidin-3-ol core is a versatile, three-dimensional scaffold found in numerous biologically active compounds.[6] Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[7][8] The hydroxyl group on the pyrrolidine ring provides a key point for hydrogen bonding interactions with target proteins and can be a handle for further chemical modification.

By combining these two moieties through a stable amide linkage, we can hypothesize a synergistic effect, creating a molecule with the potential for high potency, selectivity, and favorable drug-like properties. This guide will explore the scientific rationale behind this hypothesis and provide a roadmap for the exploration of this promising chemical space.

Part 2: Synthetic Strategies

The synthesis of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives can be achieved through a straightforward and robust amide coupling reaction. The general synthetic approach involves the reaction of an activated 2-fluoronicotinic acid derivative with a suitably protected or unprotected pyrrolidin-3-ol.

A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives.

Experimental Protocol: Amide Coupling

-

Acid Activation: To a solution of 2-fluoronicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to generate the activated ester in situ.

-

Amine Addition: To the solution containing the activated acid, add a solution of (R)- or (S)-pyrrolidin-3-ol (1.0 eq) in the same anhydrous solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivative.

Part 3: Predicted Biological Activity and Potential Therapeutic Targets

Based on the known biological activities of the constituent moieties, we can predict that 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives will likely exhibit activity in the following areas:

-

Oncology: The 2-fluoropyridine scaffold is a common feature in many kinase inhibitors.[1][5] Therefore, these derivatives have the potential to act as inhibitors of various protein kinases implicated in cancer cell proliferation and survival.

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have shown a range of CNS activities, including anticonvulsant effects.[6][9] The ability of small molecules to cross the blood-brain barrier is crucial for CNS-targeted drugs, and the physicochemical properties of this scaffold may be amenable to such penetration.

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrrolidine-containing compounds have demonstrated anti-inflammatory properties.[7][8] These derivatives could potentially modulate inflammatory pathways.

-

Antiviral and Antibacterial Activity: Both pyridine and pyrrolidine derivatives have been reported to possess antimicrobial and antiviral activities.[7][8][10]

A primary hypothesized mechanism of action is the inhibition of protein kinases. The diagram below illustrates a potential binding mode in a generic kinase active site.

Figure 2: Hypothesized interaction with a kinase active site.

Part 4: Structure-Activity Relationship (SAR) Insights and Lead Optimization

Systematic structural modifications of the 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol scaffold will be crucial for optimizing its biological activity.[11] The following table outlines potential modifications and their predicted effects.

| Molecular Region | Proposed Modification | Predicted Effect on Activity, Selectivity, and Pharmacokinetics |

| 2-Fluoropyridine Ring | Substitution at the 4, 5, or 6-positions with small alkyl, alkoxy, or halogen groups. | Modulation of electronic properties and steric interactions to enhance binding affinity and selectivity.[10][12] May also impact metabolic stability. |

| Pyrrolidin-3-ol Ring | Inversion of stereochemistry at the 3-position (R vs. S). | Stereochemistry is often critical for biological activity; one enantiomer may be significantly more active.[6] |

| Substitution at the 4 or 5-positions with fluorine or methyl groups. | Can influence ring pucker and the spatial orientation of substituents, potentially improving target engagement. | |

| Amide Linker | Replacement of the carbonyl with a sulfonyl or other bioisosteres. | May alter the hydrogen bonding capacity and conformational flexibility of the molecule. |

The following diagram illustrates key points for SAR exploration.

Figure 3: Key modification points for SAR studies.

Part 5: Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives, a tiered screening approach is recommended.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP in the assay buffer. Add the serially diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (e.g., using MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Part 6: Conclusion and Future Directions

The 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the well-documented biological relevance of its constituent parts, researchers can rationally design and synthesize derivatives with a high probability of exhibiting interesting biological activities, particularly in the fields of oncology and neuroscience.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of derivatives with systematic modifications to probe the structure-activity relationship.

-

Target Identification and Validation: For active compounds, identifying the specific molecular target(s) is crucial for understanding the mechanism of action.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

This in-depth guide provides a solid foundation for initiating research into this exciting class of compounds. The combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full therapeutic potential of 1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol derivatives.

Part 7: References

-

Benchchem. The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Available from:

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. 2022. Available from:

-

Sirin, Y., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023. Available from: [Link]

-

Kumar, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.

-

Benchchem. The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications. Available from:

-

Góra, M., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4847.

-

Aplin, M., et al. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. 2015;354(1):9-18.

-

O'Hagan, D. Fluorine in drug discovery: Role, design and case studies. Expert Opinion on Drug Discovery. 2010;5(11):1017-1031.

-

Rojas-Leos, N., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. 2023;16(11):1598.

-

Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. 2020. Available from: [Link]

-

GARDP Revive. Structure-activity relationship (SAR). Available from: [Link]

-

Hussain, A., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 2024. Available from: [Link]

-

Hussain, A., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. 2025. Available from: [Link]

-

Rojas-Leos, N., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(22):7619.

-

Chang, J., et al. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy. 2023;8(1):1-18.

-

Beier, P., et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. 2016;81(4):1499-1507.

-

Wiecek, M., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. 2021;26(16):5047.

-

Wang, Y., et al. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good antiviral effects and safety in treatment-naïve and experienced adults with HIV-1 infection. Scientific Reports. 2022;12(1):1-8.

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. 2025. Available from: [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. 2025. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. 2005. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Various Chemical and Biological Activities of Pyridazinone Derivatives. 2017. Available from: [Link]

-

Kotovskaya, S. K., et al. Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal. 2005;39(11):586-590.

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. researchgate.net [researchgate.net]

The Compass of Discovery: A Technical Guide to the Structure-Activity Relationship of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its three-dimensional complexity and its role in establishing critical interactions with biological targets.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, highly functionalized derivative, 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol. While direct, extensive public research on this exact molecule is limited, a wealth of knowledge surrounding its constituent fragments—the 2-fluoropyridine moiety, the amide linker, and the chiral pyrrolidin-3-ol core—allows for a robust, deductive exploration of its SAR. This whitepaper will synthesize data from analogous structures and established pharmacophore models to provide researchers and drug development professionals with a predictive framework for optimizing this promising scaffold. We will dissect the probable contributions of each structural component to target engagement, selectivity, and pharmacokinetic properties, supported by detailed experimental protocols and logical frameworks for future investigation.

Introduction: Deconstructing the Core Scaffold

The molecule 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol presents a compelling architecture for probing biological systems. Its design incorporates several key features that are hallmarks of successful therapeutic agents: a heterocyclic, aromatic system for potential π-stacking and hydrogen bonding; a rigid amide linker to orient the substituents; and a chiral, functionalized aliphatic ring that can profoundly influence binding and physicochemical properties.[1] Given the presence of the pyridine ring, a common feature in nicotinic acetylcholine receptor (nAChR) agonists, this guide will proceed with the nAChR as a probable, illustrative target for discussing the SAR.[3][4] The nicotinic pharmacophore generally consists of a cationic center and a hydrogen bond acceptor, both of which can be mapped onto the subject molecule.[3]

The following sections will systematically explore the SAR of each component, offering insights into how modifications can modulate biological activity.

The 2-Fluoropyridine Head: A Modulator of Potency and Metabolism

The 2-fluoropyridine group is a critical component, likely responsible for key interactions within a receptor binding pocket and for influencing the molecule's overall properties.

The Role of the Pyridine Nitrogen

In the context of nAChRs, the pyridine nitrogen is a quintessential hydrogen bond acceptor.[3] Its position and basicity are paramount for establishing a strong interaction with a hydrogen bond donor on the receptor, such as a backbone NH group.[3]

-

Positional Isomers: Shifting the carbonyl group to the 2- or 4-position of the pyridine ring would drastically alter the spatial relationship between the nitrogen and the rest of the molecule, likely disrupting the optimal binding geometry.

-

Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate the basicity of the nitrogen and introduce new interactions.

-

Electron-donating groups (e.g., methoxy, amino): These would increase the basicity of the pyridine nitrogen, potentially strengthening the hydrogen bond and increasing potency. However, they also increase the risk of metabolic liabilities.[5]

-

Electron-withdrawing groups (e.g., cyano, nitro): These would decrease the basicity, weakening the hydrogen bond and likely reducing potency.[6]

-

The Significance of the Fluorine Atom

The fluorine atom at the 2-position is a strategic bioisosteric replacement for a hydrogen or a hydroxyl group.[7][8] Its inclusion has several predictable consequences:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's half-life.[7]

-

Lipophilicity: The replacement of a hydroxyl or methoxy group with fluorine is expected to increase lipophilicity, which can impact cell permeability and off-target effects.[7]

-

Target Interactions: The highly electronegative fluorine can participate in favorable electrostatic interactions with the receptor.

Table 1: Predicted Effects of Modifications to the 2-Fluoropyridine Ring

| Modification | Predicted Effect on Activity | Rationale |

| Removal of Fluorine | Potential decrease in metabolic stability and altered lipophilicity. | Fluorine often serves as a metabolic blocker.[7] |

| Isomeric Fluorine Position | Altered electrostatic interactions and potential steric clashes. | The position of the fluorine is critical for its interaction with the target. |

| Bioisosteric Replacement of Fluorine (e.g., with -OH, -OCH3) | Increased polarity, potential for new hydrogen bonds, but also increased metabolic susceptibility. | Hydroxyl and methoxy groups are common bioisosteres for fluorine.[7] |

| Introduction of a second substituent | Modulation of electronic properties and potential for new interactions or steric hindrance. | Additional substituents can fine-tune the molecule's properties.[6] |

The Pyrrolidin-3-ol Core: A Chiral Scaffold for Specificity and Solubility

The pyrrolidin-3-ol moiety is a versatile scaffold that offers both stereochemical complexity and a means to enhance aqueous solubility.[1][9] The five-membered ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation," which can influence how the molecule fits into a binding site.[2]

The Hydroxyl Group: A Key Interaction Point

The hydroxyl group at the 3-position is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its orientation, dictated by the stereochemistry of the chiral center, is crucial for activity.

-

(R)- vs. (S)-Enantiomers: It is highly probable that the two enantiomers will exhibit different biological activities due to the specific spatial orientation of the hydroxyl group. One enantiomer will likely position the hydroxyl for optimal interaction with a corresponding residue in the binding pocket, while the other may lead to a non-productive binding mode or steric clashes. This enantioselectivity is a common feature of drugs with chiral centers.[1]

Modifications to the Pyrrolidine Ring

Alterations to the pyrrolidine ring itself can have a profound impact on the molecule's activity.

-

Ring Size: Expanding the ring to a piperidine (a six-membered ring) or contracting it to an azetidine (a four-membered ring) would alter the bond angles and the spatial projection of the substituents, likely requiring re-optimization of the other parts of the molecule.

-

Substitution on the Ring: Adding substituents to the pyrrolidine ring can introduce new interactions and lock the ring into a specific conformation. For example, a methyl group at the 4-position could provide a favorable hydrophobic interaction or, conversely, cause a steric clash.

Table 2: Predicted Effects of Modifications to the Pyrrolidin-3-ol Core

| Modification | Predicted Effect on Activity | Rationale |

| Inversion of Stereochemistry (R vs. S) | Significant change in potency and/or selectivity. | The spatial orientation of the hydroxyl group is critical for target binding.[1] |

| O-Methylation of the Hydroxyl | Loss of hydrogen bond donating ability, potential increase in lipophilicity. | This would test the importance of the hydroxyl as a hydrogen bond donor. |

| Replacement of Hydroxyl with Amino Group | Introduction of a basic center and a hydrogen bond donor. | This could lead to new ionic interactions with the target. |

| Introduction of a gem-dimethyl group at C4 | Conformational restriction of the pyrrolidine ring. | This can improve binding affinity by reducing the entropic penalty of binding.[10] |

The Amide Linker: A Rigidifying Element

The amide bond connecting the fluoropyridine head and the pyrrolidine core serves to rigidly orient these two fragments relative to each other. While often considered a simple linker, its properties can be subtly modulated.

-

Bioisosteric Replacements: Replacing the amide with other linkers, such as a reverse amide, an ester, or a sulfonamide, would alter the hydrogen bonding capacity and the rotational freedom of the molecule. Each of these changes would likely have a significant impact on activity and would need to be evaluated empirically.

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol and its analogs, a well-defined experimental workflow is essential.

Synthesis of Analogs

The synthesis of analogs would likely proceed via a convergent approach, with the synthesis of substituted pyridines and pyrrolidines followed by a final amide coupling step.

General Protocol for Amide Coupling:

-

Acid Chloride Formation: To a solution of the substituted 2-fluoronicotinic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the conversion to the acid chloride by TLC or LC-MS.

-

Amine Coupling: In a separate flask, dissolve the desired substituted pyrrolidin-3-ol (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Addition and Reaction: Slowly add the solution of the acid chloride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

In Vitro Biological Evaluation

A primary in vitro assay is required to determine the potency of the synthesized analogs. Assuming the target is a nicotinic acetylcholine receptor, a radioligand binding assay would be appropriate.

Protocol for a Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., α4β2).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.

Visualization of Key Concepts

To aid in the conceptualization of the SAR, the following diagrams illustrate the key pharmacophoric features and the proposed experimental workflow.

Caption: Key pharmacophoric features of the title compound.

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The structure-activity relationship of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is a composite of the individual contributions of its three main structural motifs. The 2-fluoropyridine ring likely serves as a key recognition element and a determinant of metabolic stability. The chiral pyrrolidin-3-ol core is crucial for defining the three-dimensional orientation of a key hydrogen bonding group, thereby influencing potency and selectivity. The amide linker provides a rigid connection between these two key pharmacophoric elements.

Future research should focus on the systematic synthesis and evaluation of analogs as proposed in this guide. Key areas of investigation include the exploration of stereochemistry at the 3-position of the pyrrolidine ring, the introduction of diverse substituents on both the pyridine and pyrrolidine rings, and the bioisosteric replacement of the amide linker. A thorough understanding of the SAR will be instrumental in optimizing this scaffold to yield potent, selective, and drug-like molecules for a range of potential therapeutic targets.

References

-

Dougherty, D. A. The Nicotinic Pharmacophore. PNAS. [Link]

-

Papke, R. L. The Minimal Pharmacophore for Silent Agonism of the α7 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. [Link]

-

Papke, R. L., et al. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors. Neuropharmacology. [Link]

-

Jadhav, S. B., et al. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Journal of Neurochemistry. [Link]

-

Wikipedia. Nicotinic agonist. Wikipedia. [Link]

-

Iovine, V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Murtagh, J., et al. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Tung, T. T. & Quoc, T. N. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

Tung, T. T. & Quoc, T. N. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

-

Chemspace. Bioisosteric Replacements. Chemspace. [Link]

-

O'Hagan, D. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Mashimo, T., et al. Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Khairullina, V. R., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Catalysts. [Link]

-

Poce, G., et al. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

ResearchGate. Pyrrole analogues and SAR activity. ResearchGate. [Link]

-

Gurney, M. E., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Larduinat, M., et al. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]

-

Szkatuła, D., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

-

Slaninova, J., et al. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

-

Herrera-Mayorga, V., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]

-

Ramirez, A. S., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences. [Link]

-

Al-Qadi, I., et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

-

Doan, T. P., et al. The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Biomolecules. [Link]

-

Iovine, V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Lee, J., et al. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Czopek, A., et al. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules. [Link]

-

Zhang, Y., et al. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules. [Link]

-

Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Kotovskaya, S. K., et al. Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pnas.org [pnas.org]

- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Research Compound 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol

Introduction: A Novel Scaffold for Kinase and CNS-Targeted Drug Discovery

The compound 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol represents a novel chemical entity with significant potential in medicinal chemistry and drug discovery. Its structure marries two key pharmacophores: a 2-fluoropyridine ring and a 3-hydroxypyrrolidine moiety. The 2-fluoropyridine group is a well-established bioisostere for a phenyl ring, often enhancing metabolic stability and target affinity through specific fluorine interactions. This moiety is prevalent in a number of approved kinase inhibitors. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, providing a three-dimensional structure that can effectively explore pharmacological space.[1][2] The hydroxyl group on the pyrrolidine ring offers a potential hydrogen bonding site, which can be crucial for target engagement.

These application notes provide a comprehensive guide for the synthesis, characterization, and potential biological evaluation of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol, designed for researchers in drug development and chemical biology. The protocols outlined herein are based on established chemical principles and analogous transformations, providing a robust framework for the investigation of this promising molecule.

Physicochemical and Structural Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁FN₂O₂ |

| Molecular Weight | 210.21 g/mol |

| Canonical SMILES | C1C(CN(C1)C(=O)C2=CC=CN=C2F)O |

| Appearance (Predicted) | Off-white to pale yellow solid |

| Solubility (Predicted) | Soluble in DMSO, DMF, and chlorinated solvents |

Synthesis and Purification: An Amide Coupling Approach

The most direct and reliable method for synthesizing 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is through an amide bond formation between 2-fluoro-3-pyridinecarboxylic acid and (R)- or (S)-pyrrolidin-3-ol. The use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended to ensure high efficiency and minimize side reactions.[3][4]

Caption: Synthetic workflow for 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol.

Detailed Synthesis Protocol

Materials:

-

2-Fluoro-3-pyridinecarboxylic acid

-

(R)- or (S)-Pyrrolidin-3-ol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-pyridinecarboxylic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.[5]

-

Stir the mixture at 0°C for 15 minutes to pre-activate the carboxylic acid. The solution may change color.

-

Amine Addition: In a separate container, dissolve pyrrolidin-3-ol (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the DMF and water-soluble byproducts.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol.[7][8]

Structural Characterization Protocol

Confirmation of the structure and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of all protons and their respective chemical environments. Expect characteristic signals for the pyridine and pyrrolidine rings.

-

¹³C NMR: Will verify the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the pyridine ring.[9]

-

2D NMR (COSY, HSQC) can be used for unambiguous assignment of all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Low-Resolution MS (LC-MS): To confirm the molecular weight of the product and to assess the purity of the chromatographic peak.[10]

-

High-Resolution MS (HRMS): To determine the exact mass and confirm the elemental composition of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally required for biological assays.

Application Notes: Potential Biological Investigations

The structural motifs of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol suggest its potential as a modulator of protein kinases, which are often implicated in cancer and inflammatory diseases. The following protocols provide a roadmap for an initial biological evaluation.

Hypothetical Target: Protein Kinases

Many FDA-approved kinase inhibitors contain a pyridine or fluoropyridine core that interacts with the hinge region of the kinase active site. The pyrrolidinol moiety can form additional interactions in the solvent-exposed region. Therefore, screening this compound against a panel of kinases is a logical starting point.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 1: In Vitro Kinase Inhibitor Screening

This protocol describes a general method for screening the compound against a panel of kinases using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.[11]

Materials:

-

Purified kinase enzymes of interest

-

Kinase-specific peptide substrates

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer

-

White, opaque 96- or 384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer.

-

Kinase Reaction: In each well of the microplate, add the kinase, its specific substrate, and ATP.

-

Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Cellular Viability (MTT) Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., a line where the target kinase is overexpressed)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.[15][16]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution

-

Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

-

Acetonitrile (ACN) with an internal standard for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.[17]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[15]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of this plot, calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[18]

Safety and Handling

Warning: This compound is for research use only and has not been fully characterized. Appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[21][22] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

MTT-Smarter Testing. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

-

Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

- Google Patents. (n.d.). JPH06172280A - Purification of fatty acid amide.

-

Technology Networks. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

-

La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. Retrieved from [Link]

-

NJ.gov. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, April 28). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. In Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. mercell.com [mercell.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. nuvisan.com [nuvisan.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. nj.gov [nj.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. jubilantingrevia.com [jubilantingrevia.com]

Application Notes and Protocols: 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol in Medicinal Chemistry

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide explores the potential of a novel chemical entity, 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol , by dissecting the strategic value of its constituent fragments: the 2-fluoropyridine moiety and the pyrrolidin-3-ol scaffold. While direct literature on this specific combination is sparse, a comprehensive analysis of its components provides a robust framework for its application in drug discovery. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into its hypothesized biological applications, detailed protocols for its synthesis and characterization, and a general workflow for its in-vitro biological evaluation.

Introduction: A Strategy of Fragment Combination

In the quest for novel therapeutics, medicinal chemists often employ a strategy of combining known "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity.[1] The molecule 1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is a prime example of this design philosophy, wedding two powerful moieties: a 2-fluoropyridine ring and a pyrrolidin-3-ol core. This strategic union is hypothesized to yield a compound with favorable physicochemical and pharmacological properties, making it a compelling candidate for lead discovery programs.

The rationale behind this combination lies in the unique attributes of each component:

-

2-Fluoropyridine: The introduction of a fluorine atom onto a pyridine ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2][3][4]

-

Pyrrolidin-3-ol: This saturated heterocyclic scaffold provides three-dimensional complexity, a key feature for enhancing target selectivity and improving pharmacokinetic profiles.[5][6][7]

This guide will delve into the individual merits of these fragments and then propose a path forward for the synthesis and evaluation of the combined entity.

PART 1: The 2-Fluoropyridine-3-carbonyl Moiety - A Privileged Fragment

The 2-fluoropyridine unit is a bioisostere of a pyridine ring, where the strategic placement of a fluorine atom can profoundly influence a molecule's behavior.[2][3]

Key Attributes and Advantages:

-